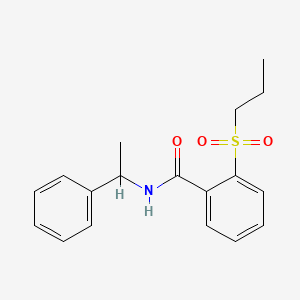
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide
Descripción general
Descripción
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide, also known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. It belongs to the class of benzamides and is a potent inhibitor of chloride channels.
Mecanismo De Acción
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide inhibits chloride channels by binding to a specific site on the channel protein. The binding of this compound to the chloride channel protein results in a conformational change that prevents the movement of chloride ions through the channel. This leads to a decrease in the chloride ion conductance and a subsequent decrease in the membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. This compound has also been shown to reduce the secretion of mucus in the airways, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. This compound has also been shown to reduce the severity of ischemia-reperfusion injury in various organs such as the heart and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-phenylethyl)-2-(propylsulfonyl)benzamide in lab experiments is its potency and specificity as a chloride channel inhibitor. This allows for precise control over the inhibition of chloride channels and the subsequent physiological effects. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Therefore, careful dose optimization and control are necessary to ensure the accuracy and reliability of the results.
Direcciones Futuras
There are several future directions for the study of N-(1-phenylethyl)-2-(propylsulfonyl)benzamide. One potential direction is the development of novel this compound analogs with increased potency and specificity for chloride channel inhibition. Another direction is the investigation of the role of chloride channels in various disease states and the potential therapeutic applications of this compound in these conditions. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its potential toxicity.
Aplicaciones Científicas De Investigación
N-(1-phenylethyl)-2-(propylsulfonyl)benzamide has been extensively studied for its various applications in scientific research. It is a potent inhibitor of chloride channels and has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, membrane potential, and neurotransmitter release. This compound has also been used to study the effect of chloride channel inhibition on the function of various organs such as the heart, lungs, and kidneys.
Propiedades
IUPAC Name |
N-(1-phenylethyl)-2-propylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-3-13-23(21,22)17-12-8-7-11-16(17)18(20)19-14(2)15-9-5-4-6-10-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDWBGGFUOSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



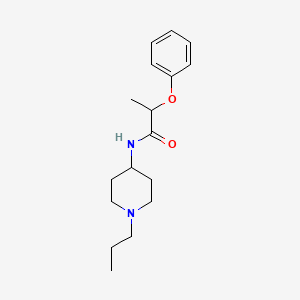
![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4725121.png)
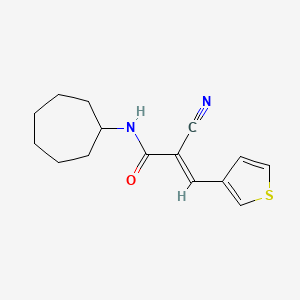
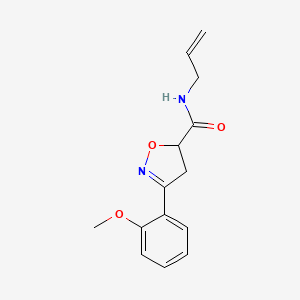
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,5-dimethoxybenzyl)-1-piperazinecarboxamide](/img/structure/B4725136.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4725144.png)
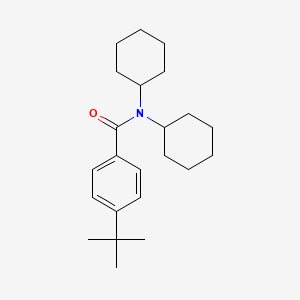
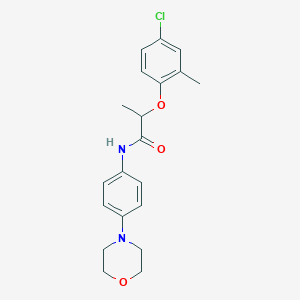
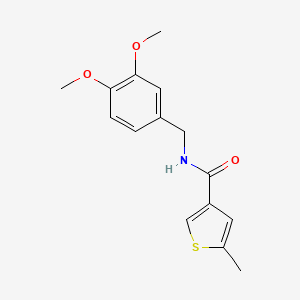
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4725168.png)
![5-[4-(cyclopentyloxy)phenyl]-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4725177.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4725200.png)
![3,4,5-trimethoxy-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B4725208.png)
